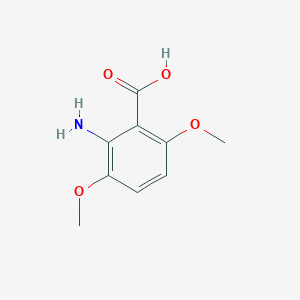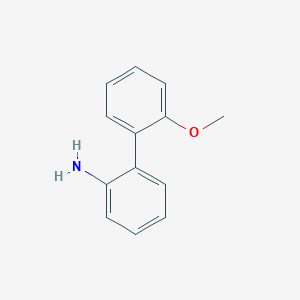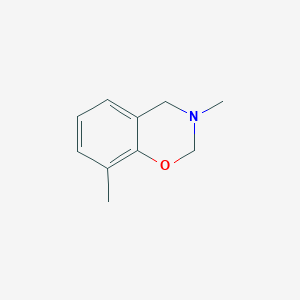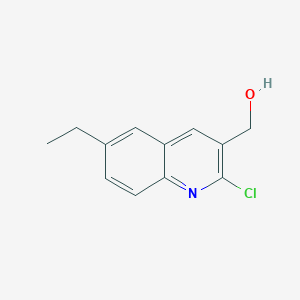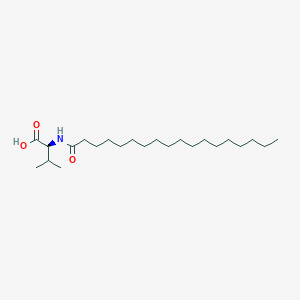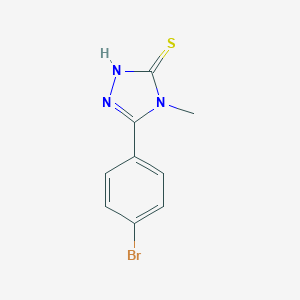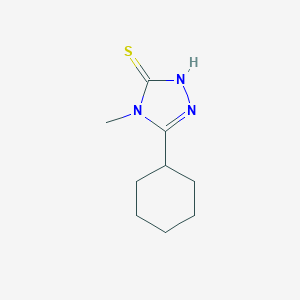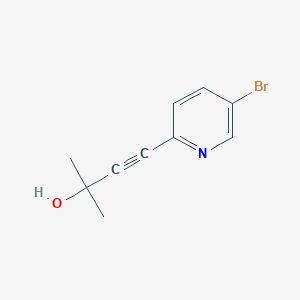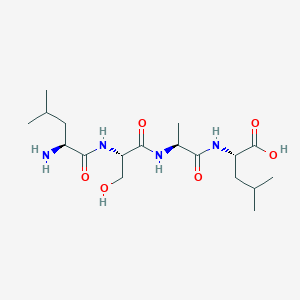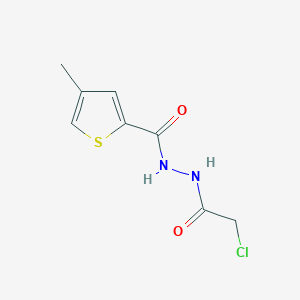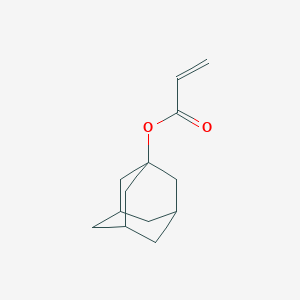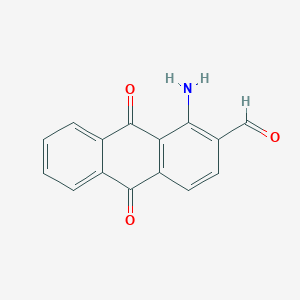
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, also known as ADA, is an organic compound that has shown promising results in scientific research. ADA is a fluorescent molecule that has been used in various biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is not fully understood. However, it is believed that 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde interacts with metal ions, such as copper and zinc, through chelation. This interaction results in the formation of a complex that emits fluorescence. In addition, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical And Physiological Effects
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the levels of reactive oxygen species in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have antioxidant properties and protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde in lab experiments is its fluorescent properties, which allow for easy detection and quantification. In addition, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is relatively easy to synthesize and purify. However, one of the limitations of using 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is its sensitivity to pH and temperature. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde fluorescence is affected by changes in pH and temperature, which can lead to inaccurate results.
Future Directions
There are several future directions for the use of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde in scientific research. One direction is the development of new fluorescent probes based on 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde for the detection of other metal ions. Another direction is the use of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, the development of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde-based biosensors for the detection of biomolecules in cells is another potential direction for future research.
Conclusion:
In conclusion, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound that has shown promising results in scientific research. Its fluorescent properties have made it a valuable tool for the detection of metal ions, proteins, and nucleic acids in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of bacterial growth. Although there are limitations to its use, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has great potential for future research in the fields of biochemistry and biotechnology.
Synthesis Methods
The synthesis of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved by the reaction between 9,10-anthraquinone-2-carboxylic acid and hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified through recrystallization. The yield of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be improved by using different solvents, such as ethanol or methanol.
Scientific Research Applications
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has also been used as a fluorescent tag for the detection of proteins and nucleic acids in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been used as a photosensitizer in photodynamic therapy, which is a promising treatment for cancer.
properties
CAS RN |
6363-87-7 |
|---|---|
Product Name |
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde |
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-amino-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-7H,16H2 |
InChI Key |
QUPVURNJBGAEQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=O)N |
Other CAS RN |
6363-87-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





